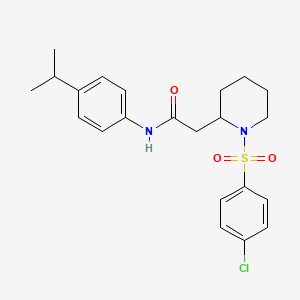

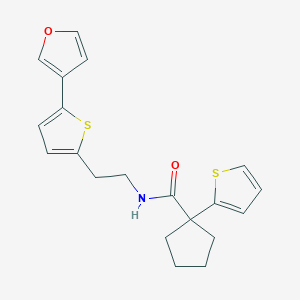

![molecular formula C22H16N2O3S B2907265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-96-7](/img/structure/B2907265.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of pharmacological properties and structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Wirkmechanismus

Target of Action

The compound, also known as N-(2-(benzo[d]thiazol-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .

Pharmacokinetics

It is noted that admet calculations showed a favourable pharmacokinetic profile for benzothiazole derivatives . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, which are critical factors in determining its bioavailability and overall drug-likeness.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the weakening and eventual death of the bacteria .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it has shown promising results in the inhibition of cancer cell growth and survival. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which are important processes in the development and progression of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.

Zukünftige Richtungen

There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of topoisomerase II and HDACs. Another direction is to investigate its potential use in combination with other drugs, such as chemotherapy agents or other targeted therapies. Additionally, further studies are needed to assess the safety and efficacy of this compound in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for cancer treatment.

Synthesemethoden

The synthesis method of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the condensation of 2-aminobenzothiazole with 2,3-dihydroxy-1,4-benzodioxin-6-carboxylic acid, followed by the acylation of the resulting intermediate with a suitable acid chloride. This method has been reported in the literature and has been used by researchers to synthesize this compound for further studies.

Wissenschaftliche Forschungsanwendungen

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications, particularly in the area of cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been studied for its potential to inhibit angiogenesis, which is the process by which new blood vessels are formed, and which is necessary for the growth and spread of tumors.

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWMGDRVBUHFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

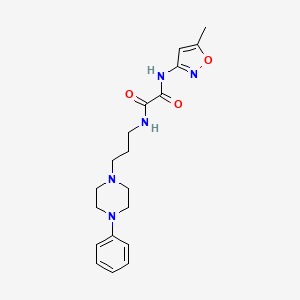

![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)

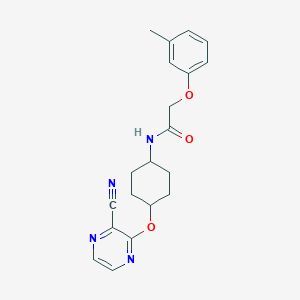

![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)

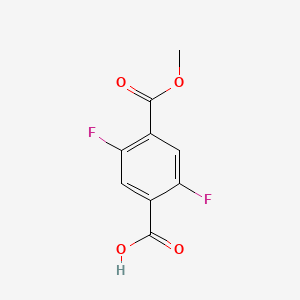

![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)

![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)

![Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2907193.png)